3-amino-N'-hydroxypentanimidamide
Description
Historical Trajectories and Evolution of Research on Hydroxylated Imidamide Derivatives
The journey to understanding 3-amino-N'-hydroxypentanimidamide is rooted in the broader history of amidoximes, also known as N-hydroxyimidamides. The core functional group, a hydroxylated imidamide, has been a subject of scientific inquiry for over a century. Early research primarily focused on the fundamental synthesis and reactivity of these compounds. A common and enduring method for their preparation involves the addition of hydroxylamine (B1172632) to nitriles. nih.gov This straightforward synthesis has made a wide array of amidoxime (B1450833) derivatives accessible for study.
In recent decades, the focus has shifted towards the diverse applications of hydroxylated imidamide derivatives. Their ability to act as prodrugs for amidines, a class of compounds with significant biological activity, has been a major driver of research. researchgate.net Furthermore, N-substituted amidoximes have been identified as crucial intermediates in the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceuticals. nih.gov The development of one-pot synthesis methods has further streamlined the production of these valuable molecules, making their exploration more efficient. nih.govrsc.org The investigation of their cytotoxic properties has also opened new avenues in medicinal chemistry. mdpi.com While the specific history of this compound is not extensively documented in peer-reviewed literature, its structural elements place it firmly within the well-established and evolving field of hydroxylated imidamide chemistry.
Academic Significance of the this compound Scaffold within Contemporary Chemical Sciences
The academic significance of the this compound scaffold lies in the unique interplay of its constituent functional groups: a primary amino group, a pentyl backbone, and an N'-hydroxyimidamide (amidoxime) moiety. This combination suggests a multifaceted chemical character with potential applications spanning several domains of chemical science.
The amidoxime group is a known chelating agent for metal ions, and its presence in polymers has been exploited for the extraction of uranium from seawater. The incorporation of an amino group could further enhance its coordination capabilities or provide a site for further functionalization, potentially leading to novel materials for environmental remediation or catalysis.
The presence of multiple nitrogen and oxygen atoms makes the this compound scaffold an interesting candidate for supramolecular chemistry, with the potential to form intricate hydrogen-bonding networks. This could lead to the development of novel gels, liquid crystals, or other functional materials.
A hypothetical pathway for the synthesis of this compound could start from 3-aminopentanenitrile (B1594277). The synthesis of related aminonitriles is a well-established area of organic chemistry. The subsequent reaction of the aminonitrile with hydroxylamine would likely yield the target compound, a method that is standard for the preparation of amidoximes. nih.gov
Identification of Key Research Frontiers and Knowledge Gaps Pertaining to this compound
Despite its potential, this compound remains a largely unexplored molecule, presenting several key research frontiers and knowledge gaps.
Synthesis and Characterization: While a synthetic route from the corresponding aminonitrile can be postulated, the actual synthesis and full characterization of this compound have not been detailed in readily available scientific literature. A systematic study of its synthesis, including optimization of reaction conditions and purification methods, is a fundamental first step. Detailed spectroscopic and crystallographic analysis would provide crucial insights into its three-dimensional structure and electronic properties.
Medicinal Chemistry and Biological Activity: A significant knowledge gap exists regarding the biological activity of this compound. Systematic screening of this compound and its derivatives against a range of biological targets, such as proteases, kinases, and other enzymes implicated in disease, is a critical research frontier. Investigations into its potential as an antimicrobial or anticancer agent are also warranted, given the activities of other amidoxime-containing molecules. mdpi.com
Materials Science and Coordination Chemistry: The metal-chelating properties of the amidoxime group, potentially modulated by the amino functionality, have not been investigated for this specific molecule. Research into its coordination chemistry with various metal ions could lead to the development of new catalysts, sensors, or extraction agents. The potential for this molecule to act as a building block for metal-organic frameworks (MOFs) or other coordination polymers is another exciting and unexplored avenue.
Computational and Theoretical Studies: In the absence of extensive experimental data, computational studies can provide valuable predictions of the molecule's properties. Density functional theory (DFT) calculations could be employed to understand its electronic structure, reactivity, and potential interaction with biological targets. Molecular dynamics simulations could explore its conformational landscape and interactions in different solvent environments.
The following table summarizes the key research frontiers and the corresponding knowledge gaps for this compound:
| Research Frontier | Key Knowledge Gaps |
| Synthetic Chemistry | Optimized synthetic protocols, purification methods, and scalability of the synthesis are unknown. |
| Structural Chemistry | Detailed spectroscopic data (NMR, IR, MS) and single-crystal X-ray structure are not publicly available. |
| Medicinal Chemistry | The biological activity profile, including enzyme inhibition, antimicrobial, and cytotoxic effects, is unexplored. |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) properties are completely unknown. |
Materials Science | The potential for use in metal extraction, catalysis, or as a building block for functional materials has not been investigated. | | Coordination Chemistry | The coordination behavior with different metal ions and the properties of the resulting complexes are yet to be studied. | | Theoretical Chemistry | Computational predictions of its physicochemical properties, reactivity, and biological interactions are lacking. |
Addressing these knowledge gaps through focused research will be crucial to unlocking the full potential of the this compound scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
3-amino-N'-hydroxypentanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-2-4(6)3-5(7)8-9/h4,9H,2-3,6H2,1H3,(H2,7,8) |
InChI Key |
DNQNQCLRWRMPES-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C/C(=N/O)/N)N |
Canonical SMILES |
CCC(CC(=NO)N)N |
Origin of Product |
United States |
State of the Art Synthetic Methodologies for 3 Amino N Hydroxypentanimidamide and Its Analogues
Strategic Approaches to the Construction of the 3-amino-N'-hydroxypentanimidamide Core Structure
Convergent and Divergent Synthesis Pathways
Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a library of structurally related compounds. nih.gov For instance, a core scaffold containing the pentanimidamide (B87296) moiety could be synthesized first, followed by the introduction of the amino group at the 3-position through various amination methodologies. This approach is particularly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies. A solvent-directed divergent synthesis has been demonstrated for the preparation of β-lactams and α-amino acid derivatives from a common intermediate, highlighting the power of reaction conditions in dictating the final product. rsc.org
| Synthesis Strategy | Description | Advantages |
| Convergent | Separate synthesis of molecular fragments followed by their coupling. | Higher overall yields, easier purification, flexibility in fragment modification. illinois.edu |
| Divergent | Elaboration of a common intermediate into a library of analogues. | Rapid generation of diverse compounds, efficient for SAR studies. nih.gov |
Exploration of Atom-Economic and Step-Economic Syntheses
Atom economy is a fundamental principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. rsc.org An atom-economic approach to this compound would favor addition reactions over substitution or elimination reactions, which generate stoichiometric byproducts. For example, the direct addition of ammonia (B1221849) to an α,β-unsaturated nitrile is more atom-economical than a route involving protecting groups and subsequent deprotection steps.
Step economy focuses on reducing the number of synthetic steps, which in turn minimizes resource consumption, waste generation, and labor. researchgate.net A highly step-economic synthesis of this compound could potentially be achieved through a one-pot reaction where the precursor is converted to the final product without the isolation of intermediates. While specific examples for this exact molecule are not prevalent in the literature, the development of tandem or cascade reactions is a key area of research for improving step economy in the synthesis of complex organic molecules.
Precursor Selection and Design Considerations in this compound Synthesis
The choice of starting materials is paramount to the success of any synthetic endeavor. For this compound, the key synthons are those that can efficiently provide the aminonitrile or aminocarbonyl backbone and the N'-hydroxy-imidamide functionality.
Utilization of Nitrile-Based and Hydroxylamine-Based Synthon Equivalents
The most direct and widely employed method for the synthesis of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov Therefore, 3-aminopentanenitrile (B1594277) stands out as a critical precursor for the synthesis of this compound. rsc.org The synthesis of 3-aminopentanenitrile itself has been a subject of industrial interest, with patented processes describing its production from crude 2-pentenenitrile (B77955) via reaction with ammonia. This highlights a viable and scalable route to this key intermediate.
The reaction of the nitrile with hydroxylamine is typically carried out using hydroxylamine hydrochloride in the presence of a base, or with free hydroxylamine. The conditions for this transformation, including solvent, temperature, and reaction time, need to be carefully optimized to maximize the yield of the desired amidoxime (B1450833) and minimize the formation of byproducts such as amides. nih.gov
| Precursor | Reagent | Product | Key Considerations |
| 3-Aminopentanenitrile | Hydroxylamine | This compound | Protection of the amino group may be necessary to avoid side reactions. Reaction conditions must be optimized to prevent amide byproduct formation. nih.gov |
Role of β-Amino Carbonyl Compounds in Scaffold Elaboration
β-Amino carbonyl compounds are versatile building blocks in organic synthesis, serving as precursors to a wide range of biologically active molecules, including β-amino acids and their derivatives. eurekaselect.comrsc.org While not the most direct route to this compound, a β-amino aldehyde or ketone could theoretically be converted to the target molecule. This would involve the formation of an oxime from the carbonyl group, followed by a Beckmann rearrangement to an amide, and subsequent functional group manipulations to arrive at the N'-hydroxy-imidamide. However, this multi-step approach is generally less efficient than the direct nitrile-to-amidoxime conversion.
The synthesis of β-amino carbonyl compounds is often achieved through Mannich-type reactions or Michael additions of amines to α,β-unsaturated carbonyls. rsc.orgresearchgate.net These methods provide access to a diverse range of substituted β-amino scaffolds that could be further elaborated into analogues of this compound.
Catalytic Transformations in the Synthesis of this compound
The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of synthetic processes. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, related transformations provide insights into potential catalytic strategies.
For the synthesis of the 3-aminopentanenitrile precursor, catalytic methods for the hydrocyanation of alkenes or the amination of unsaturated nitriles could be employed. For the conversion of the nitrile to the amidoxime, the reaction is typically base-promoted rather than catalytically driven in the traditional sense. However, research into catalytic methods for the activation of nitriles towards nucleophilic attack is an active area.
In the broader context of synthesizing related structures, palladium-catalyzed allylic C-H amination has been shown to be a powerful tool for the preparation of syn-1,3-amino alcohol motifs, which share a similar 1,3-relationship between the amino and another functional group. nih.gov Furthermore, iron-substituted polyoxometalates have been developed as efficient and economical catalysts for amide synthesis, which could be relevant if a route involving an amide intermediate were pursued. rsc.org The development of novel organocatalysts for the enantioselective synthesis of β-amino acid derivatives also offers promising avenues for the asymmetric synthesis of chiral analogues of this compound. wustl.edu
Homogeneous and Heterogeneous Catalysis Systems
The transformation of nitriles to amidoximes, while often performed under basic conditions with hydroxylamine hydrochloride, can be influenced by catalytic systems to enhance reaction rates and selectivity.
Homogeneous Catalysis: While specific homogeneous catalysts for the direct conversion of 3-aminopentanenitrile to its corresponding amidoxime are not extensively documented in the literature, related transformations provide insights into potential catalytic strategies. For instance, the reduction of amides, which can be seen as a related functionality, has been achieved using molecularly defined homogeneous catalysts. nih.govnih.gov These systems, often based on ruthenium or other transition metals, could potentially be adapted for the selective transformation of the nitrile group in the presence of the amino group. nih.govnih.gov
Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. For the synthesis of amides from methylarenes, magnetic CoFe₂O₄ nanoparticles have been used as a recyclable catalyst. rsc.org In the context of amidoxime synthesis, the conversion of the nitrile group can be facilitated by various solid-supported catalysts. For example, the synthesis of α-aminonitriles has been achieved using recyclable quinine (B1679958) thiourea (B124793) organocatalysts anchored on mesoporous materials like SBA-15. mdpi.com Such supported catalysts could offer a viable route for the synthesis of this compound, minimizing catalyst contamination of the final product. The use of hydroxylamine hydrochloride in the presence of a base is a common method for converting nitriles to amidoximes, and this can be performed in various solvents, including water and ethanol. nih.govmdpi.com
A comparative overview of potential catalytic systems is presented in Table 1.
Table 1: Comparison of Potential Catalytic Systems for Amidoxime Synthesis
| Catalyst Type | Catalyst Example | Advantages | Potential Challenges for this compound |
|---|---|---|---|
| Homogeneous | [Ru(Triphos)(tmm)] | High activity and selectivity, well-defined mechanism. nih.gov | Potential for catalyst leaching, difficulty in separation, possible interaction with the amino group. |
| Heterogeneous | CoFe₂O₄ NPs | Easy separation and recyclability, potential for continuous flow processes. rsc.org | Lower activity compared to homogeneous catalysts, potential for surface deactivation. |
| Supported Organocatalyst | Quinine thiourea on SBA-15 | Enantioselective potential, metal-free. mdpi.com | Catalyst preparation can be complex, potential for lower thermal stability. |
Organocatalytic Strategies and Their Stereochemical Implications
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The synthesis of chiral β-amino acids and their derivatives, which share the β-amino structural motif with this compound, has been extensively explored using organocatalysts. wustl.edursc.org
For the synthesis of this compound, an organocatalytic approach could be envisioned for the stereoselective introduction of the amino group at the C3 position of a suitable pentenitrile precursor. Chiral Brønsted acids or bases, or bifunctional organocatalysts, could be employed to control the stereochemistry of the Michael addition of an amine equivalent to an α,β-unsaturated nitrile. wustl.edunih.gov For instance, chiral amidine-based catalysts have been successfully used in the asymmetric synthesis of α-fluoro-β-lactams, which are precursors to α-fluoro-β-amino acid derivatives. wustl.edu
The stereochemical outcome of such reactions is highly dependent on the nature of the catalyst, the substrate, and the reaction conditions. The development of a stereoselective synthesis of this compound would likely involve the screening of a variety of chiral organocatalysts to achieve high diastereoselectivity and enantioselectivity. The synthesis of enantiomerically pure trans-3-amino-(3R,4R)-β-lactam through chiral ester enolate-imine condensation highlights the potential of such approaches for creating specific stereoisomers. nih.gov
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. This includes the use of safer solvents, minimizing waste, and maximizing atom economy and reaction mass efficiency.
Solvent-Free and Alternative Reaction Media Methodologies
The synthesis of amidoximes has been reported under solvent-free conditions. For example, the reaction of nitriles with hydroxylamine has been carried out under ultrasonic irradiation in the absence of a solvent, leading to high yields and short reaction times. nih.gov Similarly, the synthesis of α-aminonitriles has been achieved under solvent-free conditions at room temperature using sulfated polyborate as a catalyst. mdpi.com The initial synthesis of the precursor, 3-aminopentanenitrile, can also be performed in the absence of added organic solvents. google.com
Water is an attractive green solvent, and the synthesis of amidoximes can be performed in aqueous media. The use of hydroxylamine hydrochloride in water with a base like triethylamine (B128534) is a common practice. mdpi.com
Efficiency Metrics: Atom Economy and Reaction Mass Efficiency
Atom Economy (AE) is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. For the ideal conversion of 3-aminopentanenitrile to this compound using hydroxylamine, the reaction is an addition reaction with a theoretical atom economy of 100%.
Reaction Mass Efficiency (RME) provides a more practical measure of the greenness of a process, as it takes into account the actual masses of all materials used, including reactants, solvents, and catalysts.
RME (%) = (mass of isolated product / total mass of all substances used in the reaction) x 100
A hypothetical batch synthesis of this compound starting from 3-aminopentanenitrile can be used to illustrate the calculation of RME.
Table 2: Hypothetical RME Calculation for the Synthesis of this compound
| Substance | Molar Mass ( g/mol ) | Moles | Mass (g) |
|---|---|---|---|
| 3-aminopentanenitrile | 98.15 | 1 | 98.15 |
| Hydroxylamine hydrochloride | 69.49 | 1.2 | 83.39 |
| Sodium carbonate (base) | 105.99 | 0.6 | 63.59 |
| Ethanol (solvent) | - | - | 500 |
| Total Input Mass | 745.13 | ||
| This compound | 131.18 | 0.8 (80% yield) | 104.94 |
| RME | | | 14.08% |
This hypothetical calculation highlights that even with a good yield, the RME can be low due to the use of excess reagents and a large volume of solvent. Improving RME would involve using stoichiometric amounts of reagents, a recyclable catalyst, and minimizing solvent usage.
Emerging Synthetic Innovations and Technologies
Continuous Flow Chemistry Applications
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of amides and related compounds has been successfully demonstrated in continuous flow reactors. thieme-connect.dedurham.ac.uk
A notable example is the continuous-flow synthesis of 3-amino-4-amidoximinofurazan (AAOF), a structurally related energetic material precursor. rsc.org This process involved optimizing reaction temperatures and residence times for multiple reaction stages, including oximation and cyclization, resulting in a high yield (95%) and significantly reduced reaction time compared to batch operation. rsc.org This demonstrates the feasibility of applying continuous flow technology to the synthesis of amino-functionalized amidoximes.
A potential continuous flow setup for the synthesis of this compound could involve pumping a solution of 3-aminopentanenitrile and hydroxylamine through a heated reactor packed with a solid-supported base or a heterogeneous catalyst. This would allow for precise control over reaction parameters and could lead to higher yields and purity of the final product. The use of immobilized reagents and scavengers in a flow system can also simplify purification, further enhancing the efficiency of the process. durham.ac.uk The synthesis of β-amino acid esters has also been achieved in a continuous-flow microreactor via a lipase-catalyzed Michael addition, showcasing the potential for biocatalysis in flow systems for related structures. mdpi.com
Mechanistic Investigations into the Formation and Reactivity of 3 Amino N Hydroxypentanimidamide
Stereochemical Control and Selectivity in this compound Transformations
Chiral Induction and Asymmetric Synthesis Strategies
The synthesis of a chiral molecule like this compound, which contains a stereocenter at the third carbon, necessitates the use of asymmetric synthesis strategies to control the stereochemical outcome. Chiral induction, the process of transferring chirality from a chiral auxiliary or catalyst to the molecule being synthesized, is fundamental to achieving enantiomerically enriched products.
For compounds with amine functionalities, several well-established methods for asymmetric synthesis could theoretically be adapted. These often involve the use of chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. Strategies applicable to the synthesis of chiral amines include:
Catalytic Asymmetric Hydrogenation: This powerful technique often employs transition metal catalysts (e.g., rhodium, ruthenium, iridium) complexed with chiral ligands to reduce a prochiral precursor, such as an imine or enamine, with high enantioselectivity.
Asymmetric Nucleophilic Addition to Imines: Chiral Lewis acids or organocatalysts can be used to control the facial selectivity of nucleophilic additions to a C=N double bond. For instance, the addition of a nucleophile to a prochiral imine precursor of this compound could be directed by a chiral catalyst.
Enzymatic Resolutions and Desymmetrization: Biocatalysts, such as lipases or amidases, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. Alternatively, an enzyme could selectively transform a prochiral starting material into a single enantiomer of the product.
Diastereoselective and Enantioselective Pathways
Achieving high levels of both diastereoselectivity and enantioselectivity is a primary goal in the synthesis of complex molecules with multiple stereocenters. In the context of this compound, this would be relevant if a synthetic route involved the creation of more than one stereocenter.
Diastereoselective Pathways: These pathways aim to control the relative configuration of multiple stereocenters within a molecule. For instance, if a chiral auxiliary is used, it will influence the formation of a new stereocenter in a way that one diastereomer is preferentially formed. The choice of reagents, solvents, and reaction temperature can significantly impact the diastereomeric ratio.
Enantioselective Pathways: These pathways focus on producing a single enantiomer. In catalyst-controlled reactions, the chiral catalyst creates a chiral environment that lowers the activation energy for the formation of one enantiomeric product. The enantiomeric excess (ee) is a measure of the success of an enantioselective synthesis. For many modern asymmetric catalytic systems, achieving an ee of over 90% is common.
The following table outlines potential asymmetric strategies and the key factors influencing their stereochemical outcomes, which could be hypothetically applied to the synthesis of this compound.
| Asymmetric Strategy | Chiral Source | Key Influencing Factors | Potential Stereochemical Outcome |
| Catalytic Asymmetric Hydrogenation | Chiral Ligand | Ligand structure, metal precursor, solvent, hydrogen pressure, temperature | High enantioselectivity |
| Asymmetric Nucleophilic Addition | Chiral Catalyst/Auxiliary | Catalyst/auxiliary structure, nucleophile, electrophile, solvent, temperature | High diastereoselectivity and/or enantioselectivity |
| Enzymatic Resolution | Enzyme | Enzyme type, substrate concentration, pH, temperature, co-solvents | High enantioselectivity |
Impact of Solvent and Environmental Parameters on Reaction Outcomes
The solvent and other environmental parameters play a critical role in the outcome of chemical reactions, influencing reaction rates, selectivity, and even the stability of reactants and products.
Solvent Effects: The polarity, proticity, and coordinating ability of the solvent can have a profound impact on stereoselective reactions.
Polar Aprotic Solvents (e.g., THF, DCM, Acetonitrile): These solvents are often used in organometallic catalysis as they can dissolve a wide range of reactants without interfering with the catalytic cycle through protonation.
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can participate in hydrogen bonding, which can either stabilize or destabilize transition states, thereby affecting stereoselectivity. In some cases, water can be crucial for achieving high enantioselectivity in certain catalytic systems.
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less likely to interact strongly with the reactants and catalyst, which can be advantageous in reactions where minimizing solvent-catalyst interactions is desired.
The choice of solvent can influence the conformation of the catalyst-substrate complex, directly impacting the stereochemical outcome.
Environmental Parameters:
Temperature: Lowering the reaction temperature often leads to higher stereoselectivity. This is because the difference in the free energy of activation between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kBT).
Pressure: In reactions involving gaseous reactants, such as hydrogenation, pressure can influence the concentration of the gas in the reaction mixture, thereby affecting the reaction rate and, in some cases, selectivity.
pH: For reactions in aqueous or protic media, pH can be a critical parameter, especially for enzyme-catalyzed reactions or reactions involving acid or base catalysis. The protonation state of the reactants, catalyst, and any intermediates can dramatically alter the reaction pathway and selectivity.
The following table summarizes the potential effects of these parameters on the synthesis of a chiral amine.
| Parameter | General Impact on Stereoselective Synthesis |
| Solvent Polarity | Can influence the stability of charged intermediates and transition states, affecting both rate and selectivity. |
| Solvent Proticity | Can participate in hydrogen bonding, potentially altering the conformation of the catalyst-substrate complex and influencing stereoselectivity. |
| Temperature | Lower temperatures generally lead to higher enantiomeric or diastereomeric excess. |
| Pressure | Primarily affects the rate of reactions involving gaseous reactants; can have an indirect effect on selectivity. |
| pH | Crucial for reactions in protic solvents, affecting the protonation state of reactants and catalysts. |
Advanced Theoretical and Computational Studies of 3 Amino N Hydroxypentanimidamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic makeup and energetic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
A molecular orbital (MO) analysis for 3-amino-N'-hydroxypentanimidamide would describe the distribution and energy of its electrons within the molecule. By constructing a molecular orbital diagram, chemists can visualize how atomic orbitals combine to form bonding, non-bonding, and anti-bonding molecular orbitals. youtube.com This analysis would reveal the nature of the chemical bonds, the locations of lone pairs, and regions of high and low electron density.
The electronic density distribution, often visualized as an electron density map, would pinpoint the electron-rich and electron-poor regions of this compound. The amino group (-NH2) and the N'-hydroxy (-NOH) moiety of the amidine function are expected to be electron-rich due to the presence of lone pairs on the nitrogen and oxygen atoms. Conversely, the carbon atoms of the pentane (B18724) backbone would exhibit lower electron density. This distribution is crucial for understanding the molecule's polarity, solubility, and points of potential intermolecular interaction.
Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO is anticipated to be localized on the electron-rich amino and N'-hydroxy groups. The LUMO, in contrast, would likely be associated with the π* anti-bonding orbital of the C=N double bond in the imidamide functional group. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. By identifying the locations and energies of these frontier orbitals, one could predict how this compound would interact with other chemical species. youtube.com
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Location | Role in Reactivity |
| HOMO | Amino (-NH2) and N'-hydroxy (-NOH) groups | Electron donation (Nucleophilic center) |
| LUMO | π* orbital of the C=N bond | Electron acceptance (Electrophilic center) |
The flexibility of the pentane chain in this compound allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. This is achieved by calculating the potential energy surface, which maps the energy of the molecule as a function of its geometric parameters, such as bond rotation angles. nih.gov
The analysis would likely reveal several low-energy conformers, with the relative populations of each determined by their respective energies according to the Boltzmann distribution. Understanding the preferred conformations is essential, as the shape of the molecule can significantly influence its physical properties and its ability to interact with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. nih.govnih.gov This allows for the study of time-dependent properties and interactions.
The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. diva-portal.org MD simulations can be used to model this compound in different solvents (e.g., water, ethanol, or a non-polar solvent) to observe how the solvent molecules interact with the solute and influence its shape.
In a polar solvent like water, it is expected that conformations where the polar amino and N'-hydroxy groups are exposed to the solvent for hydrogen bonding would be favored. In a non-polar solvent, conformations that minimize the exposure of these polar groups might be more stable. MD simulations can quantify these effects and provide a detailed picture of the conformational equilibria in different environments.
MD simulations are also invaluable for studying how this compound might interact with other non-biological molecules, referred to as guest molecules. mdpi.comresearchgate.net By placing the compound and a guest molecule in a simulation box, it is possible to observe their binding modes, calculate the strength of their interaction (binding free energy), and identify the key intermolecular forces involved (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions).
For instance, one could simulate the interaction of this compound with a small organic molecule or an ion. The simulations would reveal the preferred binding sites on the molecule, which are predicted to be the electron-rich amino and N'-hydroxy groups, capable of acting as hydrogen bond donors and acceptors.
Table 2: Predicted Intermolecular Interaction Capabilities of this compound
| Functional Group | Potential Interaction Type | Role |
| Amino (-NH2) | Hydrogen Bonding | Donor and Acceptor |
| N'-hydroxy (-NOH) | Hydrogen Bonding | Donor and Acceptor |
| Imidamide (C=N) | Dipole-Dipole | Acceptor |
| Pentane Backbone | Van der Waals | Non-polar interactions |
Prediction of Spectroscopic Signatures via Computational Methods
Computational chemistry offers powerful tools to predict the spectroscopic signatures of molecules, which are invaluable for structural elucidation and for correlating spectral features with molecular structure. Density Functional Theory (DFT) is a commonly employed method for these predictions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra and in the differentiation between possible isomers. rsc.orgmdpi.commdpi.com The chemical shift of a nucleus is highly sensitive to its local electronic environment.
For a molecule like this compound, computational NMR analysis would begin with the optimization of its three-dimensional geometry. Subsequently, the NMR shielding tensors would be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
While specific data for this compound is not available, a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for its core functional group, the amidoxime (B1450833), can be constructed based on studies of simpler analogs like acetamidoxime (B1239325). spectrabase.com The chemical shifts would be sensitive to the tautomeric form of the amidoxime (Z or E isomer).
Table 1: Hypothetical Simulated NMR Chemical Shifts (ppm) for the Core Atoms of this compound Calculated using a representative DFT method (e.g., B3LYP/6-311+G(2d,p)) in a common solvent like CDCl₃.
| Atom | Hypothetical Predicted ¹³C Shift (ppm) | Hypothetical Predicted ¹H Shift (ppm) |
| C (imidamide) | 150 - 160 | - |
| N (amino) | - | 5.0 - 7.0 |
| N' (hydroxy) | - | - |
| O (hydroxy) | - | 9.0 - 11.0 |
| Cα (to amino) | 45 - 55 | 3.0 - 4.0 |
| Cβ | 25 - 35 | 1.5 - 2.5 |
| Cγ | 10 - 20 | 0.8 - 1.2 |
Note: These are estimated ranges based on general principles and data for analogous compounds. Actual values would require specific calculations.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. arxiv.org Computational methods can calculate these vibrational frequencies and their corresponding intensities, which is crucial for assigning the bands observed in experimental spectra to specific molecular motions. researchgate.netnih.govresearchgate.net
The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net
For this compound, key vibrational modes would include the N-H, O-H, C=N, and C-N stretching and bending frequencies. A hypothetical table of important calculated vibrational frequencies for the amidoxime functional group is presented below, based on data from related molecules.
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound Calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)).
| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| O-H stretch | 3600 - 3500 | Strong | Weak |
| N-H stretch (asymmetric) | 3500 - 3400 | Medium | Medium |
| N-H stretch (symmetric) | 3400 - 3300 | Medium | Medium |
| C-H stretch | 3000 - 2850 | Medium-Strong | Strong |
| C=N stretch | 1680 - 1640 | Strong | Medium |
| N-H bend | 1650 - 1580 | Medium | Weak |
| C-N stretch | 1300 - 1200 | Medium | Medium |
| N-O stretch | 950 - 900 | Strong | Weak |
Note: These are estimated values based on general principles and data for analogous compounds. Actual values would require specific calculations.
Reaction Mechanism Modeling and Transition State Search Algorithms
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential reaction pathways and the identification of transition states. nih.govnih.govresearchgate.net
For this compound, an important reaction pathway to consider is tautomerization. Amidoximes can exist in several tautomeric forms, with the Z-amidoxime generally being the most stable. nih.gov Theoretical studies on simpler amidoximes like acetamidoxime have shown that other tautomers, such as the E-amidoxime and the Z-aminonitrone, can also exist at energies that are not prohibitively high. nih.gov
Computational exploration of these pathways involves mapping the potential energy surface (PES) that connects the different tautomers. This is typically done by identifying the transition state (TS) structures that link the reactant and product. A transition state is a first-order saddle point on the PES, meaning it is a maximum along the reaction coordinate and a minimum in all other directions. osti.gov
Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or nudged elastic band (NEB) methods, are used to locate these transition states. mdpi.comresearchgate.netnih.gov Once a TS is located, its structure and energy provide the activation barrier for the reaction. The imaginary frequency in the vibrational analysis of a TS corresponds to the motion along the reaction coordinate. osti.gov
While no specific experimental data exists for the reaction mechanisms of this compound, a key aspect of computational chemistry is the validation of proposed mechanisms against experimental findings. For the analogous tautomerization of simpler amidoximes, computational results can be indirectly validated. For example, the predicted relative stabilities of different tautomers can be correlated with their populations observed in NMR or other spectroscopic experiments under equilibrium conditions. nih.gov
Furthermore, calculated kinetic parameters, such as the activation energy, can be used to predict reaction rates via Transition State Theory (TST). nih.gov These predicted rates can then be compared with experimentally measured rates, if available. For instance, theoretical studies on the isomerization of oximes, a related class of compounds, have been used to explain experimentally observed isomer ratios. nih.gov
In the context of this compound, a computational study would predict the energy barriers for the interconversion between its various tautomers. These predictions would form a set of hypotheses that could be tested by future experimental work, for example, by using temperature-dependent NMR to probe the dynamics of the tautomerization process.
Reactivity Profiles and Derivatization Strategies for 3 Amino N Hydroxypentanimidamide
Intrinsic Reactivity of the Imidamide Functionality
The N'-hydroxyimidamide group is the central functional feature of 3-amino-N'-hydroxypentanimidamide, and its reactivity is a composite of the individual contributions of the hydroxylamine (B1172632) nitrogen, the imidamide carbon, and the primary amine.
Nucleophilic Reactivity of the Hydroxylamine Nitrogen
The nitrogen atom of the hydroxylamine group in this compound is a potent nucleophilic center. The presence of an adjacent oxygen atom with lone pairs of electrons enhances the nucleophilicity of the nitrogen through the "alpha-effect," making it more reactive than a typical primary amine. masterorganicchemistry.com This heightened nucleophilicity allows the hydroxylamine nitrogen to readily participate in reactions with a variety of electrophiles.
Studies on related N-hydroxyguanidine compounds have shown that this nitrogen can be a site of oxidation. nih.gov For instance, in the presence of oxidizing agents, the hydroxylamine moiety can be converted to a nitroso group. nih.gov Furthermore, the nucleophilic character of the hydroxylamine nitrogen is crucial in its interactions with biological targets and in the synthesis of various derivatives.
Electrophilic Behavior of the Imidamide Carbon
The imidamide carbon atom in this compound exhibits electrophilic character. This is due to the polarization of the carbon-nitrogen double bond, where the more electronegative nitrogen atoms draw electron density away from the carbon. This electrophilicity is analogous to that observed in other carbonyl and imine-containing compounds. pharmacy180.com
The electrophilic nature of the imidamide carbon makes it susceptible to attack by nucleophiles. While the primary amine within the same molecule is a potential intramolecular nucleophile, intermolecular reactions with external nucleophiles are also plausible. The reactivity of the imidamide carbon can be further enhanced by protonation or by the use of Lewis acid catalysts, which increase its positive charge.
Reactivity of the Primary Amine Moiety
The primary amine group in this compound provides another site of nucleophilic reactivity. Primary amines are known to react with a wide range of electrophiles, including carbonyl compounds, alkyl halides, and acylating agents. nih.govuomustansiriyah.edu.iq In the context of this compound, the primary amine can compete with the hydroxylamine nitrogen for reaction with electrophiles.
The relative reactivity of the primary amine versus the hydroxylamine nitrogen will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance around the primary amine, influenced by the pentyl chain, may also play a role in its reactivity compared to the more exposed hydroxylamine nitrogen.
Cyclization Reactions Leading to Novel Heterocyclic Architectures
The bifunctional nature of this compound, possessing both nucleophilic amine and hydroxylamine groups along with an electrophilic imidamide carbon, makes it an attractive precursor for the synthesis of novel heterocyclic compounds.
Intramolecular Cyclizations and Ring-Closing Methodologies
Intramolecular reactions within this compound can lead to the formation of various heterocyclic rings. The primary amine can act as a nucleophile, attacking the electrophilic imidamide carbon. This type of intramolecular cyclization is a common strategy for the synthesis of nitrogen-containing heterocycles. nih.gov
Depending on the reaction conditions, different ring sizes could potentially be formed. For example, an intramolecular attack of the primary amine on the imidamide carbon could lead to the formation of a five- or six-membered ring, depending on which nitrogen of the imidamide is displaced. The use of acid or base catalysis can be explored to promote these cyclization reactions. nih.gov
Table 1: Potential Intramolecular Cyclization Products of this compound
| Reacting Groups | Catalyst | Potential Heterocyclic Product |
| Primary Amine & Imidamide Carbon | Acid/Base | Substituted Tetrahydropyrimidine or Dihydropyrimidine derivative |
| Hydroxylamine Nitrogen & Imidamide Carbon | Acid/Base | Substituted 1,2,4-Oxadiazine derivative |
This table presents hypothetical products based on known reactivity patterns of similar functional groups.
Formation of Fused and Bridged Ring Systems
Beyond simple intramolecular cyclizations, this compound could also be a building block for more complex fused and bridged ring systems. By reacting with suitable bifunctional reagents, both the primary amine and the N'-hydroxyimidamide functionality can be incorporated into a new ring system.
For instance, reaction with α,β-unsaturated ketones could potentially lead to the formation of fused pyrimidine-type structures through a Michael addition followed by intramolecular cyclization. Similarly, reactions with dicarbonyl compounds could lead to the formation of various bicyclic heterocyclic systems. The specific architecture of the resulting fused or bridged ring system would be dependent on the nature of the external reagent and the reaction conditions employed. Research on the cyclization of aminoguanidine (B1677879) with α-oxoaldehydes to form 3-amino-1,2,4-triazine derivatives provides a precedent for such transformations. nih.gov
Table 2: Potential Reagents for the Formation of Fused/Bridged Ring Systems
| Reagent Type | Potential Heterocyclic System |
| α,β-Unsaturated Carbonyls | Fused Pyrimidine Derivatives |
| 1,3-Dicarbonyl Compounds | Fused Diazepine or Oxazepine Derivatives |
| Isothiocyanates | Fused Thiadiazine Derivatives |
This table outlines potential synthetic pathways to complex heterocyclic structures starting from this compound.
Coordination Chemistry and Ligand Properties of this compound
The presence of the N'-hydroxyamidine group, in conjunction with the distal primary amino group, endows this compound with significant potential as a chelating ligand in coordination chemistry. The ability of such molecules to bind to metal centers is fundamental to their application in various fields, including catalysis and medicinal chemistry.
While no specific metal-ligand binding studies for this compound have been reported, the behavior of analogous N'-hydroxyamidine and amino-containing ligands provides a strong basis for predicting its coordination modes. The N'-hydroxyamidine moiety is a classic bidentate chelating group, capable of forming stable five-membered rings with metal ions through the nitrogen of the amidine and the oxygen of the hydroxylamine.
The primary amino group at the 3-position introduces the possibility of forming a larger chelate ring, likely a six-membered ring, by coordinating with the same metal center. This would result in a tridentate binding mode, significantly enhancing the stability of the resulting metal complex due to the chelate effect. The relative orientation of the donor atoms and the flexibility of the pentyl chain would be critical in determining the feasibility and geometry of such coordination.
Table 1: Predicted Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Predicted Chelate Ring Size |
| Bidentate | Amidine Nitrogen, Hydroxylamine Oxygen | 5-membered |
| Tridentate | Amidine Nitrogen, Hydroxylamine Oxygen, Primary Amine Nitrogen | 5- and 6-membered |
The stability of metal complexes formed with this compound would be quantified by their stability constants (log β). Higher stability constants indicate stronger metal-ligand interactions and more stable complexes. The stability of these complexes would be influenced by several factors, including the nature of the metal ion (e.g., charge, size, and electronic configuration), the pH of the solution (which affects the protonation state of the ligand), and the solvent system.
The N'-hydroxyamidine group is a relatively hard donor, suggesting a preference for hard or borderline metal ions such as Fe(III), Cr(III), and Al(III). The primary amine is also a hard donor, further favoring interaction with these types of metal centers. The chelation effect, particularly in a tridentate binding mode, would lead to a significant increase in the stability constants compared to coordination with monodentate ligands containing similar donor atoms.
Table 2: Predicted Relative Stability of Metal Complexes with this compound
| Metal Ion | Predicted Relative Stability | Rationale |
| Fe(III) | High | Hard acid, strong interaction with hard N and O donors. |
| Cu(II) | Moderate to High | Borderline acid, forms stable complexes with N and O donors. |
| Zn(II) | Moderate | Borderline acid, forms stable tetrahedral or octahedral complexes. |
| Ni(II) | Moderate | Borderline acid, often forms octahedral complexes. |
| Pt(II) | Low to Moderate | Soft acid, prefers softer donor atoms like sulfur. |
Directed Derivatization for the Synthesis of Compound Libraries
The functional handles present in this compound make it an attractive starting point for the generation of compound libraries through directed derivatization. Such libraries are invaluable in drug discovery and materials science for the high-throughput screening of new chemical entities with desired properties.
Parallel synthesis techniques could be employed to rapidly generate a library of derivatives from this compound. The primary amino group is a prime target for derivatization through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea (B124793) formation. Each of these reactions can be carried out with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes/ketones, and isocyanates/isothiocyanates), allowing for the introduction of a wide range of substituents.
The hydroxyl group of the N'-hydroxyamidine could also be a point of derivatization, for instance, through etherification or esterification, further expanding the chemical space of the resulting library. High-throughput purification techniques, such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC), would be essential for the efficient isolation of the synthesized compounds.
Combinatorial chemistry offers a powerful strategy to systematically explore the structural diversity that can be generated from the this compound scaffold. By employing a split-and-pool synthesis strategy on a solid support, a vast number of distinct compounds can be prepared simultaneously.
For example, the primary amine could be anchored to a solid support, and then a series of building blocks could be introduced at the hydroxylamine and amidine functionalities (if chemically feasible and orthogonal). Alternatively, the core scaffold could be synthesized on-resin, followed by diversification of the amino group. This approach would allow for the creation of a large and structurally diverse library of compounds based on the this compound core, which could then be screened for biological activity or other properties of interest. The development of robust solid-phase synthesis methods for hydroxylamine-containing compounds is an active area of research.
Applications of 3 Amino N Hydroxypentanimidamide in Advanced Organic Synthesis and Materials Science
Role as a Precursor or Intermediate in Complex Molecule Synthesis
The presence of multiple reactive sites suggests that 3-amino-N'-hydroxypentanimidamide could serve as a key intermediate in the synthesis of more complex molecules, excluding natural products with therapeutic claims. The primary amino group can readily participate in nucleophilic substitution and addition reactions, while the N'-hydroxyimidamide functionality offers a pathway to various heterocyclic systems through cyclization reactions.
Utilization in the Development of Novel Reagents and Catalysts for Chemical Transformations
The N'-hydroxyimidamide group is a known precursor to amidoximes, which are versatile ligands in coordination chemistry. By extension, this compound could be a valuable starting material for the synthesis of novel chelating agents and catalysts. The amino group provides an additional coordination site, potentially leading to the formation of highly stable and selective metal complexes for various chemical transformations.
Applications in the Design and Synthesis of Functional Materials (non-biological)
The most concrete suggested application for this compound lies in the field of materials science, particularly in the construction of functional organic materials.
The bifunctional nature of this compound, with its amino and hydroxylamine (B1172632) groups, makes it an attractive monomer for the synthesis of novel polymers. These functional groups can be exploited for polymerization reactions, leading to the creation of polymer chains with pendant reactive groups. These groups can then be further modified to tailor the properties of the polymer for specific applications, such as in separation technologies or as responsive materials.
The designation of this compound as a covalent organic framework (COF) monomer is a significant indicator of its potential in creating highly ordered, porous materials. COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage and separation, catalysis, and sensing. The geometry and reactivity of this molecule would dictate the topology and properties of the resulting COF.
Contribution to the Advancement of Synthetic Methodology
The development of synthetic routes to and from this compound could contribute to the broader field of synthetic methodology. The challenges associated with the selective transformation of its multiple functional groups could spur the development of new protective group strategies and reaction conditions, enriching the toolbox of synthetic organic chemists.
Advanced Spectroscopic and Analytical Methodologies for the Characterization and Study of 3 Amino N Hydroxypentanimidamide
High-Resolution Mass Spectrometry for Elucidating Reaction Products and Intermediates
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. nih.govfrontiersin.org For 3-amino-N'-hydroxypentanimidamide, HRMS would be the first step to confirm its molecular formula, C5H13N3O. Techniques like electrospray ionization (ESI) are well-suited for polar molecules and would likely be used. nih.gov
In a hypothetical synthesis, HRMS would be used to identify the target compound in a reaction mixture and to propose structures for any byproducts or intermediates. By analyzing the mass-to-charge ratio (m/z) of the ions, researchers can deduce molecular formulas. For instance, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. Tandem mass spectrometry (MS/MS) experiments would further reveal structural information by fragmenting the parent ion and analyzing the resulting product ions, helping to piece together the molecule's connectivity. uab.edumdpi.com
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 148.1131 | Data not available | Data not available |
| [M+Na]⁺ | 170.0951 | Data not available | Data not available |
Note: This table is illustrative. No experimental HRMS data for this compound has been found in the literature.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. buffalostate.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms in this compound.
For structurally related N-hydroxyguanidine derivatives, ¹⁵N NMR has also been employed to understand tautomeric equilibria and protonation sites, a technique that would be equally valuable for the target compound. nih.gov
2D NMR experiments are crucial for assembling the molecular structure. youtube.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This would help establish the proton sequence along the pentane (B18724) chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that has an attached proton. imsa.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is essential for identifying quaternary carbons (like the imidamide carbon) and for connecting the different fragments of the molecule. azolifesciences.com
These techniques collectively would allow for the unambiguous assignment of every atom in the molecule's carbon and proton framework.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| C1 (Imidamide) | - | ~155-160 | H2, H4, NH₂, N-OH |
| C2 | Data not available | Data not available | H4, H5 |
| C3 | Data not available | Data not available | H2, H5, NH₂ |
| C4 | Data not available | Data not available | H2, H3 |
| C5 | Data not available | Data not available | H3, H4 |
| NH₂ (at C3) | Data not available | - | C2, C3, C4 |
| NH₂ (Imidamide) | Data not available | - | C1 |
| N-OH | Data not available | - | C1 |
Note: This table contains predicted values based on general principles and data from related structures. No experimental NMR data for this compound has been published.
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. nih.gov It provides information about the local structure, molecular conformation, and intermolecular interactions, such as hydrogen bonding, which would be extensive in a crystalline form of this compound. It is particularly useful when single crystals suitable for X-ray diffraction are not available. By analyzing the chemical shifts and couplings in the solid state, one can understand how the molecules pack together and interact with each other in the crystal lattice.
X-ray Crystallography for Precise Molecular Geometry and Absolute Stereochemistry Determination
The gold standard for molecular structure determination is single-crystal X-ray diffraction. wikipedia.org This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral center at the C3 position, X-ray crystallography would be the definitive method to determine its R or S configuration.
The successful application of this method requires the growth of a high-quality single crystal, which can be a challenging step. google.com The resulting structural data would be crucial for understanding the molecule's conformation and its intermolecular interactions, such as hydrogen bonding patterns, which dictate its crystal packing. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. americanpharmaceuticalreview.comwisc.edu These techniques are excellent for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy : Would show characteristic absorption bands for the N-H bonds in the amino and imidamide groups, the O-H bond of the hydroxylamine (B1172632), the C=N bond of the imidamide, and C-H bonds of the alkyl chain. youtube.com
Raman Spectroscopy : Is complementary to IR and is particularly sensitive to non-polar bonds. It would also be used to identify the key functional groups and can be very useful for studying aqueous solutions due to the weak Raman signal of water. mdpi.com
Table 3: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxylamine) | Stretch | 3100-3300 |
| N-H (amine/imidamide) | Stretch | 3200-3500 |
| C-H (alkyl) | Stretch | 2850-2960 |
| C=N (imidamide) | Stretch | 1640-1690 |
| N-H | Bend | 1550-1650 |
Note: The values in this table are typical ranges for the specified functional groups. Specific values for this compound are not available.
Advanced Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity. azolifesciences.com Given the polar nature of this compound, with its multiple hydrogen-bond donors and acceptors, specific chromatographic methods would be most effective.
Thin-Layer Chromatography (TLC) : Often used for rapid reaction monitoring. A polar stationary phase like silica (B1680970) gel would be used, and the high polarity of the compound would likely result in a low retention factor (Rf) unless a highly polar mobile phase is used. youtube.comimsa.edu
High-Performance Liquid Chromatography (HPLC) : This is the standard for purity analysis. Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable mode, as it is designed for the separation of highly polar compounds. azolifesciences.com A UV detector could be used if the molecule possesses a chromophore, or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could be employed for universal detection.
Future Research Directions and Emerging Trends for 3 Amino N Hydroxypentanimidamide
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemists approach synthesis and process optimization. beilstein-journals.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov
For 3-amino-N'-hydroxypentanimidamide, AI and ML could be instrumental in several ways:
Reaction Prediction: ML models, particularly those based on graph neural networks, can be trained on existing reaction data to predict how the amine, amidine, and hydroxylamine (B1172632) functionalities of this compound would behave with a variety of reagents and under different conditions. nih.gov This predictive power can help researchers prioritize experiments that are most likely to succeed, saving time and resources. nih.gov
Condition Optimization: Bayesian optimization and other active learning strategies can be employed to efficiently explore the vast parameter space of a chemical reaction, including temperature, solvent, catalyst, and reagent concentrations, to identify conditions that maximize yield and selectivity. nih.govnih.gov This is particularly valuable for complex molecules where traditional one-factor-at-a-time optimization is impractical. nih.gov
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose synthetic pathways to this compound, potentially uncovering more efficient or novel routes that a human chemist might not consider. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Reaction Outcome Prediction | Prioritization of high-yield synthetic routes. beilstein-journals.orgnih.gov |
| Automated Condition Optimization | Rapid identification of optimal reaction parameters for synthesis and derivatization. nih.gov |
| In Silico Screening | Virtual screening of potential derivatives for desired properties. |
| Retrosynthetic Planning | Discovery of novel and more efficient synthetic pathways. nih.gov |
Exploration of Unprecedented Reactivity Patterns and Novel Transformations
The unique arrangement of functional groups in this compound—a primary amine, a hydroxamic acid precursor (N'-hydroxyimidamide), and a flexible pentyl chain—suggests a rich and potentially unexplored reactive landscape. Future research should focus on systematically investigating its reactivity to uncover novel chemical transformations.
Key areas for exploration include:
Intramolecular Reactions: The proximity of the amino and N'-hydroxyimidamide groups could facilitate novel intramolecular cyclization reactions, leading to the formation of unique heterocyclic structures. The conditions required for such transformations would be a key area of study.
Coordination Chemistry: The multiple nitrogen and oxygen atoms make this compound a potential ligand for a variety of metal ions. Investigating its coordination chemistry could lead to the development of new catalysts or functional materials.
Selective Functionalization: Developing methods to selectively react with one functional group in the presence of the others will be crucial for its use as a versatile building block in organic synthesis. For instance, selective acylation or alkylation of the primary amine without affecting the N'-hydroxyimidamide is a significant synthetic challenge.
Development of Sustainable and Environmentally Benign Synthetic Pathways
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on this compound should prioritize the development of synthetic routes that are environmentally friendly.
This can be achieved through several strategies:
Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis of this compound and its derivatives can significantly reduce the environmental impact.
Catalytic Methods: Employing catalytic methods, including biocatalysis, can lead to higher efficiency, selectivity, and reduced waste generation compared to stoichiometric reactions.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry.
Renewable Feedstocks: Investigating the possibility of synthesizing this compound from renewable feedstocks would be a significant step towards a more sustainable chemical industry.
| Sustainability Aspect | Application to this compound Synthesis |
| Solvent Selection | Prioritizing water or other green solvents. |
| Catalysis | Development of catalytic routes to improve efficiency and reduce waste. |
| Atom Economy | Designing syntheses that maximize the incorporation of starting materials. |
| Feedstock Source | Exploration of bio-based starting materials. |
| Life Cycle Assessment | Evaluating the overall environmental impact of the synthetic process. amazonaws.com |
Contribution to Fundamental Chemical Understanding and Methodological Innovations in Organic Chemistry
The study of novel molecules like this compound can contribute to a deeper understanding of fundamental chemical principles. The interplay of its functional groups provides a platform to study reaction mechanisms, stereoselectivity, and the influence of molecular structure on reactivity.
Furthermore, the challenges associated with the synthesis and manipulation of this molecule can drive methodological innovation in organic chemistry. For example, developing new protecting group strategies for the selective functionalization of its different reactive sites would be a valuable contribution to the field. The insights gained from studying the reactivity of the N'-hydroxyimidamide moiety could also be applicable to the synthesis of other hydroxamic acid derivatives, which are an important class of compounds in medicinal chemistry. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
